molecular formula C60H113NO18 B10786792 Globotriaosylceramide (porcine RBC)

Globotriaosylceramide (porcine RBC)

Cat. No.: B10786792
M. Wt: 1136.5 g/mol
InChI Key: MRVRZXMLIKCXOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Globotriaosylceramide (porcine RBC) is synthesized from lactosylceramides through a series of enzymatic reactions. The key enzyme involved in this process is α-galactosyltransferase, which catalyzes the addition of galactose to lactosylceramide . The reaction conditions typically involve the use of specific buffers and cofactors to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of globotriaosylceramide (porcine RBC) involves the extraction and purification of the compound from porcine red blood cells. This process includes several steps such as cell lysis, lipid extraction, and chromatographic purification to obtain high-purity globotriaosylceramide .

Chemical Reactions Analysis

Types of Reactions

Globotriaosylceramide (porcine RBC) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

Globotriaosylceramide (porcine RBC) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Globotriaosylceramide (porcine RBC) is unique due to its specific role as a receptor for Shiga toxins and its involvement in Fabry disease and HIV resistance. Its ability to modulate immune responses and act as a natural resistance factor against HIV infection sets it apart from other similar compounds .

Properties

Molecular Formula

C60H113NO18

Molecular Weight

1136.5 g/mol

IUPAC Name

N-[1-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C60H113NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-48(66)61-43(44(65)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-74-58-54(72)51(69)56(46(40-63)76-58)79-60-55(73)52(70)57(47(41-64)77-60)78-59-53(71)50(68)49(67)45(39-62)75-59/h35,37,43-47,49-60,62-65,67-73H,3-34,36,38-42H2,1-2H3,(H,61,66)

InChI Key

MRVRZXMLIKCXOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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